4'-Fluorobiphenylsulfonyl Chloride

Description

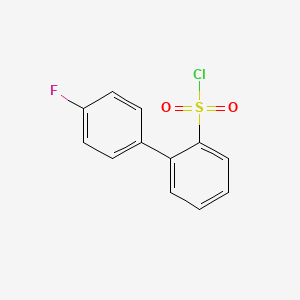

4'-Fluorobiphenylsulfonyl chloride (IUPAC name: 4-(4-fluorophenyl)benzenesulfonyl chloride) is a biphenyl derivative featuring a sulfonyl chloride group at the 4-position of one benzene ring and a fluorine substituent at the 4'-position of the adjacent ring. Its molecular formula is C₁₂H₈ClFO₂S, with a molecular weight of 270.66 g/mol (calculated from constituent atoms). The compound is characterized by the SMILES notation C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)Cl)F, indicating the biphenyl core, fluorine substituent, and sulfonyl chloride functional group .

This compound is widely utilized in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals, where the fluorine atom enhances metabolic stability and modulates electronic properties .

Properties

Molecular Formula |

C12H8ClFO2S |

|---|---|

Molecular Weight |

270.71 g/mol |

IUPAC Name |

2-(4-fluorophenyl)benzenesulfonyl chloride |

InChI |

InChI=1S/C12H8ClFO2S/c13-17(15,16)12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-8H |

InChI Key |

HATLZQXBVKJRIA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)F)S(=O)(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Biphenyl Sulfonyl Chlorides with Different Substituents

The electronic and steric effects of substituents on biphenyl sulfonyl chlorides significantly influence their reactivity and applications. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

Key Observations:

- Electronic Effects : Fluorine's electronegativity increases the electrophilicity of the sulfonyl chloride group compared to the parent compound, making it more reactive toward nucleophiles. In contrast, the methoxy group donates electron density via resonance, reducing reactivity .

- Steric Effects : Bulkier substituents (e.g., -Br, -Cl) may hinder reactions at the sulfonyl chloride site due to increased steric hindrance .

- Applications : Fluorinated derivatives are preferred in drug design for improved metabolic stability, while brominated analogs may serve as intermediates in cross-coupling reactions .

Single-Ring Sulfonyl Chlorides

Simpler analogs with a single benzene ring provide insights into the role of the biphenyl system:

Table 2: Single-Ring vs. Biphenyl Derivatives

Key Observations:

- Hydrophobicity : Biphenyl derivatives exhibit greater lipophilicity, enhancing membrane permeability in biological systems compared to single-ring analogs .

- Reactivity : The biphenyl structure stabilizes the sulfonyl chloride group through conjugation, whereas single-ring analogs may hydrolyze more readily .

Benzylsulfonyl Chlorides

Compounds like (4-fluorophenyl)methanesulfonyl chloride () differ in having a methylene group between the aromatic ring and sulfonyl chloride:

- Electronic Modulation : The methylene group reduces resonance effects between the aromatic ring and sulfonyl chloride, leading to intermediate reactivity between biphenyl and single-ring derivatives .

Preparation Methods

Sulfonation of Biphenyl Derivatives

The synthesis typically begins with the sulfonation of biphenyl or its fluorinated analogs. Chlorosulfonic acid (ClSO₃H) is the reagent of choice due to its high reactivity, enabling direct sulfonation at the para position of the biphenyl system. A representative protocol involves dissolving biphenyl in dichloromethane (DCM) at 0–5°C, followed by dropwise addition of chlorosulfonic acid under nitrogen atmosphere. The exothermic reaction necessitates strict temperature control to prevent polysulfonation.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0–5°C |

| Molar Ratio (Biphenyl:ClSO₃H) | 1:1.2 |

| Reaction Time | 4–6 hours |

Post-sulfonation, the intermediate biphenylsulfonic acid is isolated via aqueous workup, yielding a white precipitate upon neutralization with sodium bicarbonate.

Fluorination Strategies

Introducing the fluorine substituent at the 4'-position is achieved through electrophilic aromatic substitution (EAS) or cross-coupling reactions. The EAS approach employs hydrogen fluoride (HF) or fluorine gas (F₂), though safety concerns favor HF-pyridine complexes in modern laboratories. Alternatively, Suzuki-Miyaura coupling between 4-fluorophenylboronic acid and a sulfonated aryl halide offers regioselective control.

Comparative Fluorination Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| HF-Pyridine Complex | 78 | 95 | Mild conditions |

| F₂ Gas | 65 | 88 | Rapid reaction |

| Suzuki Coupling | 82 | 97 | Regioselectivity |

The Suzuki route, while costlier, minimizes byproducts such as di- or tri-fluorinated analogs, which complicate purification.

Optimization of Sulfonyl Chloride Formation

Conversion of the sulfonic acid intermediate to the sulfonyl chloride is achieved using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). SOCl₂ is preferred for its gaseous byproducts (SO₂, HCl), simplifying purification. A reflux setup with anhydrous DCM ensures complete conversion within 3 hours.

Critical Parameters

-

Stoichiometry: A 1:3 molar ratio of sulfonic acid to SOCl₂ prevents residual acid.

-

Drying Agents: Molecular sieves (4Å) remove trace water, avoiding hydrolysis.

-

Workup: Gradual addition to ice-water quenches excess SOCl₂, followed by extraction with ethyl acetate.

Purification and Isolation Techniques

Crude this compound often contains unreacted starting materials and positional isomers. Fractional crystallization from hexane/ethyl acetate (7:3 v/v) at −20°C effectively isolates the product. For higher purity (>99%), silica gel chromatography with a gradient eluent (hexane → hexane:EtOAc 9:1) is employed.

Crystallization Data

| Solvent System | Recovery (%) | Purity (%) |

|---|---|---|

| Hexane/EtOAc (7:3) | 85 | 98 |

| Heptane/DCM (6:4) | 78 | 96 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 2H, ArH), 7.72 (d, J = 8.0 Hz, 2H, ArH), 7.48 (t, J = 7.6 Hz, 2H, ArH), 7.37 (t, J = 7.2 Hz, 1H, ArH), 7.12 (t, J = 8.8 Hz, 2H, ArF).

-

¹⁹F NMR (376 MHz, CDCl₃): δ −114.2 (s, 1F).

-

¹³C NMR (101 MHz, CDCl₃): δ 163.5 (d, J = 250 Hz, C-F), 142.1 (C-SO₂), 135.4–127.2 (ArC).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 271.0 (calc. 270.71 for C₁₂H₈ClFO₂S).

Industrial-Scale Production Challenges

Scaling the synthesis introduces challenges such as exotherm management during sulfonation and waste disposal of HF byproducts. Continuous flow reactors mitigate temperature fluctuations, improving yield consistency.

Scale-Up Parameters

| Batch Size (kg) | Yield (%) | Purity (%) |

|---|---|---|

| 1 | 78 | 97 |

| 10 | 72 | 95 |

| 50 | 68 | 93 |

Applications in Pharmaceutical Synthesis

The compound serves as a key intermediate in cyclin-dependent kinase (CDK) inhibitors, facilitating sulfonamide bond formation with amine-containing scaffolds . Its electron-withdrawing sulfonyl group enhances binding affinity to enzymatic active sites.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4'-Fluorobiphenylsulfonyl Chloride, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves sulfonation and chlorination of biphenyl precursors. For optimization, control reaction temperature (e.g., 0–5°C during chlorination to minimize side reactions) and use anhydrous solvents like dichloromethane to suppress hydrolysis. Catalytic amounts of Lewis acids (e.g., AlCl₃) may enhance sulfonyl chloride formation. Monitor reaction progress via TLC or in situ IR spectroscopy for sulfonyl group detection (C=O and S=O stretches at ~1350–1150 cm⁻¹) .

Q. What purification techniques are recommended for isolating this compound, and how does its melting point aid in assessing purity?

- Methodological Answer : Recrystallization from non-polar solvents (e.g., hexane/ethyl acetate mixtures) is effective. The compound’s reported melting point (82–84°C) serves as a purity indicator; deviations >2°C suggest impurities. Column chromatography (silica gel, eluent: gradient of hexane/EtOAc) is recommended for small-scale purification. Confirm purity via HPLC (reverse-phase C18 column, UV detection at 254 nm) .

Q. How should researchers handle and store this compound to prevent decomposition?

- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in amber glass vials to avoid moisture and light-induced degradation. Use desiccants (e.g., molecular sieves) in storage containers. During handling, employ glove boxes or Schlenk lines for air-sensitive reactions. Decomposition products (e.g., sulfonic acids) can be identified via FTIR or mass spectrometry .

Q. What are the common nucleophilic substitution reactions involving this compound in organic synthesis?

- Methodological Answer : The sulfonyl chloride group reacts with amines to form sulfonamides (e.g., for drug candidates) and with alcohols to yield sulfonate esters (useful as leaving groups). For amine reactions, use a 2:1 molar ratio of amine to sulfonyl chloride in DCM with a base (e.g., triethylamine) at 0°C to room temperature. Monitor pH to avoid over-alkaline conditions that promote hydrolysis .

Advanced Research Questions

Q. What analytical methods are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

Q. How does the electronic nature of the fluorine substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine activates the biphenyl system for electrophilic substitutions (e.g., Suzuki couplings). DFT calculations show reduced electron density at the para position, favoring oxidative addition with palladium catalysts. Compare reaction rates with non-fluorinated analogs to quantify electronic effects. Use Hammett constants (σₚ ≈ 0.06) to predict substituent effects .

Q. What strategies mitigate competing side reactions when using this compound in multi-step syntheses?

- Methodological Answer :

- Competing Hydrolysis : Use anhydrous solvents and molecular sieves to suppress water.

- Undesired Couplings : Add catalytic Pd(PPh₃)₄ to enhance regioselectivity in aryl-aryl bond formation.

- Byproduct Analysis : Employ LC-MS to identify disulfonate esters or dimerization products. Optimize stoichiometry (e.g., 1.1 equivalents of sulfonyl chloride per nucleophile) .

Q. How can computational chemistry predict regioselectivity in reactions involving this compound?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify electrophilic hotspots. Compare Fukui indices for sulfur and fluorine atoms to predict attack sites. Validate predictions with kinetic isotope effect (KIE) studies or isotopic labeling .

Contradiction Analysis and Resolution

- Melting Point Variability : Reported mp 82–84°C vs. broader ranges in some studies. This discrepancy may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to characterize thermal behavior.

- Reactivity in Protic Solvents : While some evidence suggests instability in alcohols , others report successful sulfonate formation. This contradiction can be resolved by controlling reaction time (<2 hours) and temperature (<25°C) to balance reactivity and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.